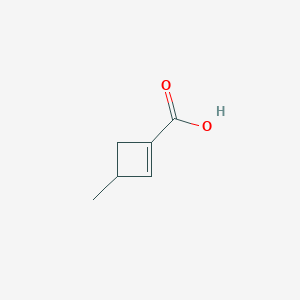

3-methyl-1-Cyclobutene-1-carboxylic acid

Description

BenchChem offers high-quality 3-methyl-1-Cyclobutene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-Cyclobutene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclobutene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h2,4H,3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPOHQOWBYUEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Methyl-Substituted Cyclobutene Carboxylic Acids

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a high-resolution technical analysis of the thermodynamic and kinetic stability of methyl-substituted cyclobutene carboxylic acids. These strained carbocycles are increasingly relevant in drug discovery as bioisosteres and high-energy synthetic intermediates. However, their utility is governed by their propensity for electrocyclic ring opening to 1,3-dienes.

Key Technical Takeaways:

-

Kinetic vs. Thermodynamic Stability: While all cyclobutenes are thermodynamically unstable relative to their isomeric dienes (exothermic ring opening), their kinetic stability (shelf-life) is dictated by the activation energy (

) of the ring-opening pathway. -

The Torquoselectivity Rule: Substituents at the C3/C4 positions dictate stability via torquoselectivity. Electron donors (e.g.,

) prefer outward rotation, while electron acceptors (e.g., -

Stability Hierarchy:

-

Most Stable: 1-Methylcyclobutene-1-carboxylic acid (Stabilized by conjugation; high

). -

Least Stable: 3-Methyl-3-carboxylic acid derivatives (Destabilized by "matched" torquoselectivity facilitating rapid ring opening).

-

Theoretical Framework: Torquoselectivity & Ring Strain[1]

The thermal stability of cyclobutenes is governed by the Woodward-Hoffmann rules , which mandate a conrotatory mechanism for thermal electrocyclic ring opening.[1]

The Mechanism of Instability

The ring opening proceeds through a transition state where the C3-C4

Torquoselectivity Rules (Houk’s Rules)

The direction of rotation (inward vs. outward) is not random; it is controlled by the electronic nature of the substituents at C3.

-

Electron Donors (

, -

Electron Acceptors (

,

The "Matched" Destabilization Effect

In 3-methyl-3-cyclobutenecarboxylic acid , the substituents create a "matched" scenario that significantly lowers the activation barrier, making the compound kinetically unstable:

-

The Methyl group rotates Outward .

-

The Carboxyl group rotates Inward .

-

Result: Both substituents follow their electronic preference simultaneously, lowering the transition state energy and accelerating ring opening.

Figure 1: Mechanistic pathway showing the "matched" electronic preferences that accelerate the decomposition of 3,3-disubstituted cyclobutenes.

Comparative Stability Analysis

The following table summarizes the predicted kinetic stability based on substituent position and electronic effects.

| Compound Structure | Substituent Position | Electronic Effect | Kinetic Stability Prediction | Est. |

| 1-Methyl-1-Carboxyl | C1 (Double Bond) | Conjugation ( | High | > 35 |

| 1-Methyl | C1 | Hyperconjugation stabilizes alkene. | Moderate-High | ~34-35 |

| Unsubstituted | - | Baseline ring strain. | Moderate | ~32.5 |

| 3-Methyl | C3 | Methyl rotates outward (minor steric relief). | Moderate-Low | ~30-32 |

| 3-Methyl-3-Carboxyl | C3 (Geminal) | Matched Torquoselectivity (Me-Out / COOH-In). | Low (Unstable) | < 28 |

Critical Insight for Drug Design: If your scaffold requires a cyclobutene carboxylic acid, place the carboxyl group at C1 . This maximizes shelf-life by utilizing conjugation to stabilize the ring and avoiding the rapid ring-opening pathways associated with C3-substitution.

Experimental Methodologies

Synthesis of 1-Methylcyclobutene-1-Carboxylic Acid

Synthesizing the most stable isomer requires avoiding the thermodynamic sink (the diene) during construction. The preferred route utilizes selenoxide elimination, which introduces the double bond under mild conditions.

Protocol:

-

Starting Material: Methyl 1-methylcyclobutanecarboxylate (commercially available or synthesized via alkylation).

-

-Phenylselenylation:

-

Cool THF solution of ester to -78°C.

-

Add LDA (1.1 equiv) to generate the enolate.

-

Add PhSeCl (1.1 equiv) and warm to 0°C.

-

-

Oxidation & Elimination:

-

Hydrolysis (Optional): LiOH/THF to yield the free acid.

Kinetic Stability Assay (Arrhenius Plot)

To determine the shelf-life (

Materials:

-

400 MHz (or higher) NMR Spectrometer.

-

Solvent: DMSO-d6 (High boiling point, good solubility).

-

Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct peaks).

Workflow:

Figure 2: Workflow for determining activation energy (

Data Processing:

-

Plot

vs. time ( -

The slope =

(rate constant). -

Repeat at 3 temperatures (e.g., 333K, 343K, 353K).

-

Plot

vs.

References

-

Walters, W. D. (1958).[9] Thermal unimolecular isomerization of cyclobutene. Journal of the American Chemical Society.[6] Link

-

Houk, K. N., et al. (2003).[10] Origins of Inward Torquoselectivity by Silyl Groups and Other

-Acceptors in Electrocyclic Reactions of Cyclobutenes. Journal of the American Chemical Society.[6] Link -

Niwayama, S., & Houk, K. N. (1996). Torquoselectivity in the Electrocyclic Ring Opening of 3-Substituted Cyclobutenes. Tetrahedron Letters. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions. Link

-

Squillacote, M. E., & Liang, F. (2005). Conformational thermodynamic and kinetic parameters of methyl-substituted 1,3-butadienes. Journal of Organic Chemistry. Link

-

NIST WebBook. 1-Methylcyclobutene Thermophysical Properties. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idc-online.com [idc-online.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Origins of inward torquoselectivity by silyl groups and other sigma-acceptors in electrocyclic reactions of cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Energetics and Reactivity of 3-Methyl-1-Cyclobutene-1-Carboxylic Acid: A Technical Analysis

Executive Summary

This technical guide analyzes the thermodynamic instability and kinetic reactivity of 3-methyl-1-cyclobutene-1-carboxylic acid , a high-value scaffold in modern drug discovery and polymer chemistry.[1][2][3] Characterized by a Ring Strain Energy (RSE) of approximately 28–30 kcal/mol , this molecule serves as a potent "spring-loaded" electrophile.[1][3] Its utility lies in the balance between its storage stability and its reactivity toward electrocyclic ring opening or nucleophilic conjugate addition. This document details the structural origins of its strain, provides a validated protocol for its synthesis via selenoxide elimination, and maps its torquoselective thermal isomerization pathways.

Part 1: Theoretical Framework of Ring Strain

The cyclobutene core is unique among cycloalkenes. While cyclopropane has higher angle strain, cyclobutene possesses a distinct reactivity profile due to the interplay between the strained

Strain Components

The total RSE of 3-methyl-1-cyclobutene-1-carboxylic acid is derived from three primary vectors:

-

Angle Strain (Baeyer Strain): The internal bond angles of the cyclobutene ring are compressed to

94° (C1=C2) and -

Torsional Strain (Pitzer Strain): The planar nature of the

bond forces the adjacent methylene protons (at C3 and C4) into a nearly eclipsed conformation, though the ring puckers slightly to relieve this. -

Electronic Modulation: The C1-carboxylic acid group provides conjugation with the alkene.[1] While this lowers the heat of hydrogenation relative to a non-conjugated isomer, it does not significantly alleviate the geometric strain of the ring itself.

Quantitative Strain Data

The following table compares the target scaffold against standard cyclic hydrocarbons to contextualize its energy potential.

| Molecule | Ring Strain Energy (kcal/mol) | Primary Strain Source | Kinetic Stability (Ring Opening) |

| Cyclopropane | 27.5 | Angle Strain (60°) | High ( |

| Cyclobutane | 26.5 | Torsional/Angle | High ( |

| Cyclobutene (Parent) | 28.4 | Angle/Unsaturation | Moderate ( |

| 3-Methyl-1-Cyclobutene-1-COOH | ~29.1 * | Angle + Steric (Me) | Low-Moderate ( |

*Estimated based on substituent effects: Methyl group adds minor steric strain; COOH conjugation stabilizes ground state but lowers transition state energy for ring opening.

Part 2: Computational Determination of RSE

To rigorously determine the RSE of this specific derivative without relying on generic tables, researchers must employ homodesmotic reactions . These hypothetical reactions conserve the number of carbon atoms in each hybridization state (

Homodesmotic Reaction Scheme

The following equation describes the calculation for 3-methyl-1-cyclobutene-1-carboxylic acid (

Protocol for Calculation:

-

Geometry Optimization: Optimize the target molecule and all reference acyclic fragments (e.g., (E)-2-methyl-2-butenoic acid equivalents) using DFT (B3LYP/6-311+G(d,p) or

B97X-D). -

Frequency Calculation: Confirm minima (zero imaginary frequencies) and obtain Zero-Point Vibrational Energy (ZPVE).

-

Enthalpy Summation: Calculate

.[1][2]

Part 3: Reactivity & Torquoselectivity

The defining feature of cyclobutenes is their thermal instability toward electrocyclic ring opening to form 1,3-dienes.[1] For 3-methyl-1-cyclobutene-1-carboxylic acid, this process is governed by the Woodward-Hoffmann rules and Torquoselectivity .[1][2][3]

Mechanism: Conrotatory Ring Opening

Under thermal conditions, the ring opens via a conrotatory mode.[6] The direction of rotation (inward vs. outward) is dictated by the substituent at the chiral center (C3).[6][7]

-

C3-Methyl (Electron Donor): Preferentially rotates OUTWARD to minimize steric clash and maximize hyperconjugative stabilization of the breaking

-bond.[1][2] -

C1-Carboxyl (Electron Acceptor): Lowers the activation energy (

) by stabilizing the polar character of the transition state but does not override the directional preference of the C3 substituent.

Pathway Visualization

The diagram below illustrates the kinetic pathway and the specific stereochemical outcome.

Caption: Thermal electrocyclic ring opening pathway showing the torquoselective "outward" rotation of the methyl group driven by electronic donor effects.

Part 4: Synthetic Protocol (Selenoxide Elimination)

Direct synthesis of the cyclobutene core is challenging due to the tendency for ring opening. The most robust method for installing the double bond regioselectively at the C1 position (conjugated to the acid) is via selenoxide elimination .

Reaction Scheme

Precursor: 3-methylcyclobutane-1-carboxylic acid (obtainable via decarboxylation of the 1,1-dicarboxylic acid).[1][2][3]

Step-by-Step Methodology:

-

Formation of the Dianion:

-

Selenylation:

-

Oxidation & Elimination (The Critical Step):

-

Reagent:

(30% aq, excess) or -

Mechanism: The selenium is oxidized to the selenoxide (

).[1] This undergoes a spontaneous syn-elimination at room temperature (or slightly below) to form the double bond.[1][2] -

Note: Because the elimination is syn, the proton removed must be cis to the selenium group. In the 3-methyl system, this regioselectivity favors the formation of the conjugated double bond.

-

-

Purification:

Part 5: Pharmaceutical Applications

The high ring strain of 3-methyl-1-cyclobutene-1-carboxylic acid is not merely a physical curiosity; it is a functional tool in drug design.[1][2][3]

Covalent Inhibition (Targeted Cysteine Modification)

The molecule acts as a "spring-loaded" Michael acceptor.[1][2]

-

Mechanism: A nucleophilic cysteine residue in a target protein attacks C2.[2]

-

Driving Force: The attack relieves the ~29 kcal/mol of ring strain, converting the

carbons back to -

Selectivity: The steric bulk of the C3-methyl group can be used to tune the rate of attack, excluding off-target thiols (like glutathione) while fitting into specific enzymatic pockets.[1]

Bioisosteres

The cyclobutene ring serves as a rigid, semi-planar bioisostere for:

-

Cis-alkenes: Locking the conformation to reduce entropic penalty upon binding.[1][2]

-

Aromatic rings: Providing a smaller lipophilic volume while maintaining

-electron density for cation-

References

-

Wiberg, K. B. (1986).[2][3] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[3] Link[1]

-

Houk, K. N., et al. (1984).[2][3] Theory of Stereoselection in Conrotatory Electrocyclic Reactions of Substituted Cyclobutenes. Journal of the American Chemical Society, 106(13), 3880–3882. Link[1]

-

Niwayama, S., & Houk, K. N. (1994).[2][3] Torquoselectivity in the Electrocyclic Ring Opening of 3-Substituted Cyclobutenes. Tetrahedron Letters, 35(40), 7313–7316.[3] Link

-

Reich, H. J., & Wollowitz, S. (1982).[2][3] Selenium-Stabilized Carbanions and Selenoxide Elimination.[1][2][3] Organic Reactions, 44,[3] 1. Link[1][2]

-

Bachrach, S. M. (2008).[2][3] Computational Organic Chemistry. Wiley-Interscience.[1][3] (Chapter 3: Pericyclic Reactions). Link[1]

Sources

- 1. comporgchem.com [comporgchem.com]

- 2. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutene-1-Carboxylic Acid Scaffold: Chemical Biology and Therapeutic Potential

The following technical guide details the biological activity, chemical properties, and experimental applications of cyclobutene-containing carboxylic acids.

Executive Summary

Cyclobutene-containing carboxylic acids represent a niche but high-impact chemical space in drug discovery and chemical biology.[1] Unlike their saturated counterparts (cyclobutanes), which are widely recognized in natural products (e.g., ladderanes, truxillic acids), cyclobutenes possess a unique olefinic strain energy (~28–30 kcal/mol) . This strain imparts distinct reactivity profiles, making them valuable as:

-

Bioorthogonal Handles: For Inverse Electron Demand Diels-Alder (IEDDA) ligations.

-

Covalent Warheads: Capable of electrocyclic ring-opening to generate reactive dienes in situ.

-

Bioisosteres: Specifically in the form of squaric acid derivatives (cyclobutenediones) acting as phosphate/carboxylate mimics.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, focusing on its stability, synthetic utility, and specific biological applications in fatty acid binding protein (FABP) inhibition and neurotransmitter modulation.

Structural & Chemical Properties[1][2][3][4]

The Strain-Reactivity Paradigm

The cyclobutene ring is planar, unlike the puckered cyclobutane. This planarity forces the

-

Thermal Instability: Cyclobutene-1-carboxylic acids are susceptible to electrocyclic ring opening . According to the Woodward-Hoffmann rules, this process is thermally conrotatory , yielding a 1,3-butadiene derivative.

-

Biological Implication: If a drug candidate containing this ring binds to a target, the thermal energy at physiological temperature (

) is usually insufficient to trigger rapid ring opening unless the ring is further activated by substituents. However, this pathway can be exploited for mechanism-based inactivation (suicide inhibition).

Tautomeric Constraints (The Amino Acid Problem)

Researchers often seek unsaturated analogs of the rigid amino acid 1-aminocyclobutane-1-carboxylic acid (ACBC) .

-

Theoretical Molecule: 1-aminocyclobutene-1-carboxylic acid.

-

Stability Verdict: Unstable. A primary amine attached directly to the cyclobutene double bond constitutes a strained enamine. It rapidly tautomerizes to the cyclobutylidene imine or hydrolyzes.

-

The Solution: To achieve "unsaturated" amino acid mimicry, medicinal chemists use squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) derivatives, which stabilize the nitrogen via vinylogous amide resonance.

Key Biological Applications

Fatty Acid Binding Protein (FABP) Inhibitors

Recent high-throughput screening and rational design have identified cyclobutene derivatives as potent inhibitors of FABP5, a transporter involved in pain signaling and inflammation.

-

Compound Class:

-Truxillic acid monoester analogs (modified to contain the cyclobutene core). -

Lead Compound:

-3-(1,1'-Biphenyl-2-ylmethoxycarbonyl)-2,4-bis(2-methoxyphenyl)cyclobutene -1-carboxylic acid.[2] -

Mechanism: The rigid cyclobutene core orients the two aryl rings to occupy the hydrophobic pocket of FABP5, while the carboxylic acid engages Arg106/Arg126 residues.

-

Advantage over Cyclobutane: The planarity of the cyclobutene ring locks the substituents in a specific vector, reducing the entropic penalty of binding compared to the puckered cyclobutane analogs.

Squaric Acid as a Glutamate/GABA Bioisostere

While not a simple carboxylic acid, the cyclobutenedione core is the most biologically validated application of the cyclobutene ring.

-

Acidity: The pKa of squaric acid is ~1.5, making it a strong bioisostere for the distal carboxylic acid of Glutamate or the phosphate group of nucleotide analogs.

-

N-Methyl-D-Aspartate (NMDA) Antagonists: 3,4-diamino-3-cyclobutene-1,2-dione derivatives act as competitive antagonists by mimicking the spatial charge distribution of the glutamate backbone without undergoing metabolic degradation.

Bioorthogonal Chemistry (The "Click" Handle)

Cyclobutene-1-carboxylic acids are emerging as superior dienophiles for tetrazine ligations due to their small size and high strain.

-

Reaction: Inverse Electron Demand Diels-Alder (IEDDA).

-

Kinetics:

values are lower than trans-cyclooctene (TCO) but significantly higher than norbornene. -

Advantage: The carboxylic acid handle allows for easy conjugation to lysine residues on proteins or antibodies.

Mechanism of Action Visualization

The following diagram illustrates the two divergent pathways for cyclobutene activity: the Bioorthogonal Ligation (stable, constructive) and the Electrocyclic Ring Opening (reactive, potentially destructive).

Figure 1: Divergent reactivity pathways of the cyclobutene scaffold.

Experimental Protocols

Synthesis of 1-Cyclobutene-1-Carboxylic Acid

This protocol yields the fundamental building block for biological probes.

Reagents:

-

Cyclobutanone[3]

-

Tosychlorhydrazide (Tosylhydrazine)

-

n-Butyllithium (n-BuLi)

-

Carbon Dioxide (CO2)

Step-by-Step Workflow:

-

Hydrazone Formation: Dissolve cyclobutanone (10 mmol) in ethanol. Add tosylhydrazine (10 mmol). Reflux for 2 hours. Cool to precipitate the tosylhydrazone. Filter and dry.

-

Shapiro Reaction (Carboxylation):

-

Suspend the hydrazone (5 mmol) in anhydrous TMEDA/Hexane (1:1) at -78°C under Argon.

-

Add n-BuLi (4.0 equiv) dropwise. The solution will turn deep red (dianion formation).

-

Warm to 0°C to facilitate nitrogen extrusion (formation of vinyllithium species).

-

Cool back to -78°C.

-

Bubble dry CO2 gas into the reaction mixture for 30 minutes.

-

-

Workup: Quench with 1N HCl. Extract with Ethyl Acetate. The organic layer contains 1-cyclobutene-1-carboxylic acid .[1][2][4]

-

Purification: Recrystallize from Hexane/EtOAc (Note: Avoid high-temperature distillation due to ring-opening risk).

Bioorthogonal Labeling Assay (IEDDA)

Objective: To label a protein modified with a cyclobutene-carboxylic acid tag.

-

Conjugation: Activate 1-cyclobutene-1-carboxylic acid (10 mM) with EDC/NHS in PBS (pH 7.4) for 15 mins. Add to Protein solution (1 mg/mL). Incubate 2 hours at RT. Dialyze to remove excess small molecule.

-

Labeling: Add Tetrazine-Fluorophore conjugate (50 µM) to the Cyclobutene-Protein (10 µM).

-

Monitoring: Measure fluorescence increase over time (if fluorogenic) or analyze via SDS-PAGE.

-

Expected Rate Constant (

): ~0.1 - 1.0

-

Stability Assessment (NMR)

Objective: Verify scaffold integrity against electrocyclic ring opening.

-

Dissolve compound (5 mg) in

or -

Acquire baseline

-NMR. Focus on olefinic proton signal (~6.5-7.0 ppm). -

Incubate at

. Acquire spectra at t=1h, 24h, 48h. -

Failure Criteria: Appearance of complex multiplets in the 5.0-6.0 ppm region indicates formation of butadiene species.

Quantitative Data Summary

| Parameter | Cyclobutane-COOH | Cyclobutene-COOH | Squaric Acid |

| Hybridization | |||

| Ring Strain | ~26 kcal/mol | ~28-30 kcal/mol | ~28 kcal/mol |

| pKa (approx) | 4.8 | 4.5 | 1.5 (strong acid) |

| Thermal Stability | High | Moderate (Ring opens >100°C) | High |

| Primary Bio-Utility | Structural Scaffold | IEDDA Handle / Warhead | Bioisostere |

References

-

Synthesis and Reactivity of Cyclobutenes

-

Bioorthogonal Chemistry (Tetrazine Ligation)

- Title: Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Lig

- Source: MDPI (Molecules)

-

URL:[Link]

-

FABP Inhibitors (Cyclobutene-containing)

- Title: SAR study on Novel truxillic acid monoester-Based inhibitors of fatty acid binding proteins as Next-Gener

- Source: PubMed Central (PMC)

-

URL:[Link]

-

Squaric Acid Bioisosteres

-

Electrocyclic Ring Opening Mechanism

Sources

- 1. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]

- 2. SAR study on Novel truxillic acid monoester-Based inhibitors of fatty acid binding proteins as Next-Generation antinociceptive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The metabolite alpha-ketoglutarate extends lifespan by inhibiting the ATP synthase and TOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The photochemical and mechanochemical ring opening of cyclobutene from first principles | IDEALS [ideals.illinois.edu]

Methodological & Application

Application Notes & Protocols: Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutene Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical guide to the Ring-Opening Metathesis Polymerization (ROMP) of cyclobutene derivatives. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this powerful polymerization technique. The guide moves beyond simple instructions to explain the underlying principles, the rationale behind experimental choices, and the pathways to creating well-defined, functional polymers for advanced applications.

Foundational Principles: Why ROMP of Cyclobutene?

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that leverages an organometallic carbene catalyst to convert strained cyclic olefins into unsaturated polymers.[1] The primary thermodynamic driving force for this reaction is the release of ring strain inherent in the monomer.[2][3] Cyclobutene, with a significant ring strain of approximately 31 kcal/mol, is a particularly reactive monomer, undergoing polymerization more readily than less-strained cycloalkenes like norbornene (≈25 kcal/mol).[4][5]

This high reactivity, combined with the development of highly functional-group-tolerant catalysts, makes ROMP of cyclobutene derivatives an exceptional tool for synthesizing advanced materials.[6] The resulting polymers, which are structurally equivalent to poly(1,4-butadiene) derivatives, retain a double bond in each repeating unit of the backbone. This unsaturation provides a valuable handle for post-polymerization modifications, a feature of significant interest in drug delivery and materials science.[2]

The most significant advantage of modern ROMP is its "living" nature. When the rate of initiation is much faster than the rate of propagation, all polymer chains grow simultaneously, allowing for precise control over molecular weight, low polydispersity (PDI), and the synthesis of complex architectures like block copolymers.[2][6]

The Catalytic Cycle: A Mechanistic Overview

The polymerization proceeds via a well-established mechanism involving a metal-alkylidene catalyst (typically based on Ruthenium or Molybdenum) and the cyclobutene monomer.[1][5]

The key steps are:

-

Initiation: The catalyst's metal carbene undergoes a [2+2] cycloaddition with the double bond of a cyclobutene monomer. This forms a highly strained, four-membered metallacyclobutane intermediate.[1]

-

Propagation: The metallacyclobutane intermediate undergoes a cycloreversion, opening the cyclobutene ring and forming a new, elongated metal carbene. This new carbene is now the propagating species and is ready to react with the next monomer unit, extending the polymer chain.[2] This cycle repeats, consuming monomer and growing the polymer chain.

Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).

Choosing the Right Tool: Catalyst Systems

The success of a ROMP reaction is critically dependent on the choice of catalyst. The two main families are the Schrock (Molybdenum-based) and Grubbs (Ruthenium-based) catalysts.[3]

| Catalyst Family | Key Characteristics & Rationale for Use |

| Schrock Catalysts | High Activity: Extremely high polymerization rates. Use Case: Ideal for polymerizing sterically hindered or less reactive monomers. Caveat: Highly sensitive to air, moisture, and certain functional groups (e.g., alcohols, aldehydes), requiring stringent inert atmosphere techniques.[3][7] |

| Grubbs Catalysts | 1st Generation: (PCy₃)₂Cl₂Ru=CHPh. Good initiator, but can have a slower initiation rate relative to propagation, sometimes leading to broader PDIs. It is effective for selective ROMP under specific conditions.[4] |

| 2nd Generation: Features an N-heterocyclic carbene (NHC) ligand. Offers higher activity and better thermal stability than the 1st generation.[7][8] | |

| 3rd Generation (Fast-Initiating): Incorporates a pyridine ligand that dissociates readily. The key advantage is a very fast initiation rate (kᵢ >> kₚ), which is essential for achieving true living polymerization and low PDIs (<1.2).[6][9] Use Case: The go-to catalyst for well-defined polymers and block copolymers due to its excellent functional group tolerance and control. |

Expert Insight: For most applications in drug development and functional materials, Third-Generation Grubbs catalysts are the preferred choice. Their remarkable tolerance for a wide array of functional groups—including ethers, esters, amides, and even unprotected alcohols and carboxylic acids—allows for the direct polymerization of complex, functionalized cyclobutene monomers without the need for protecting group chemistry.[6][10]

Application Protocol: General Procedure for ROMP of a Functionalized Cyclobutene

This protocol describes a standard procedure for the polymerization of a 3-substituted cyclobutene derivative using a Third-Generation Grubbs catalyst under an inert atmosphere.

Pre-Reaction Setup: The Foundation for Success

Causality: Organometallic ROMP catalysts are sensitive to oxygen and moisture, which can deactivate the catalytic center. Monomer impurities can act as chain-transfer agents or inhibitors. Therefore, rigorous purification and inert atmosphere techniques are not merely best practices; they are essential for achieving controlled, living polymerization.[3]

-

Monomer Purification:

-

Synthesize or procure the desired cyclobutene derivative.

-

Purify the monomer by flash column chromatography.

-

Critical Step: To remove trace impurities and water, distill the monomer from a drying agent (e.g., CaH₂) under reduced pressure. Alternatively, pass a solution of the monomer through a plug of activated alumina and degas thoroughly.

-

-

Solvent Preparation:

-

Use an anhydrous, polymerization-grade solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[11]

-

Degas the solvent rigorously by subjecting it to at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

-

-

Glassware Preparation:

-

Oven-dry all glassware (reaction vial, syringes, needles) at >120 °C overnight.

-

Assemble the glassware while hot and allow it to cool under a stream of dry argon or nitrogen, or cool in a desiccator.

-

Polymerization Workflow

Caption: General experimental workflow for a ROMP reaction.

Step-by-Step Procedure:

-

Reaction Setup (in a glovebox or using Schlenk line techniques):

-

In a vial equipped with a magnetic stir bar, dissolve the purified cyclobutene monomer in the anhydrous, degassed solvent (e.g., DCM). A typical concentration is 0.1-1.0 M.

-

In a separate small vial, weigh the Grubbs catalyst and dissolve it in a minimal amount of the same solvent to prepare a stock solution. The monomer-to-catalyst ratio ([M]/[C]) determines the target degree of polymerization (DP). For example, a [M]/[C] ratio of 100:1 targets a polymer with 100 repeat units.

-

-

Initiation and Polymerization:

-

While stirring the monomer solution vigorously, rapidly inject the catalyst stock solution.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours, depending on the monomer's reactivity and concentration.

-

Monitoring (Optional but Recommended): Progress can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by ¹H NMR to observe the disappearance of the monomer's olefinic protons.[12]

-

-

Termination:

-

Once the desired conversion is reached (or all monomer is consumed), terminate the polymerization.

-

Rationale: Termination deactivates the propagating carbene, preventing further reaction and "freezing" the polymer chain length. Ethyl vinyl ether is a highly effective and common quenching agent.[4]

-

Inject an excess of ethyl vinyl ether (e.g., 100-200 equivalents relative to the catalyst) into the reaction mixture. Stir for an additional 30 minutes to ensure complete catalyst deactivation.[12]

-

-

Polymer Isolation and Purification:

-

Remove the reaction vial from the inert atmosphere.

-

Slowly pour the viscous polymer solution into a large beaker containing a stirred non-solvent, typically cold methanol. The polymer should precipitate as a solid or gummy material.[12]

-

Rationale: The polymer is insoluble in methanol, while the residual monomer, catalyst byproducts, and quenching agent remain in solution. This is a crucial purification step.

-

Collect the polymer by filtration or decantation.

-

Wash the collected polymer multiple times with fresh, cold methanol to remove any remaining impurities.

-

Dry the purified polymer under high vacuum to a constant weight.

-

Advanced Protocol: Synthesis of a Diblock Copolymer via Living ROMP

This protocol leverages the living nature of ROMP to create a well-defined A-B diblock copolymer. The key is the sequential addition of two different monomers.

Sources

- 1. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]

- 2. 20.210.105.67 [20.210.105.67]

- 3. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Functionalization of the carboxylic acid group in cyclobutenes

Application Note: Strategic Functionalization of the Carboxylic Acid Group in Cyclobutenes

Executive Summary

Cyclobutenes serve as high-value scaffolds in modern drug discovery, acting as rigid bioisosteres for phenyl rings and offering unique vectors for conformational restriction.[1] However, the functionalization of cyclobutenecarboxylic acids presents a distinct thermodynamic challenge: the propensity for electrocyclic ring opening to yield 1,3-dienes.

This guide provides validated protocols for transforming the carboxylic acid moiety (-COOH) on the cyclobutene ring into amides, amines, and alcohols. The core philosophy of these protocols is "Kinetic Preservation" —utilizing highly active coupling reagents at controlled temperatures to bypass the thermal activation barrier of ring opening.

Strategic Considerations: The "Thermal Trap"

Before initiating any synthesis, the researcher must understand the orbital symmetry constraints governing the substrate. Cyclobutenes undergo conrotatory electrocyclic ring opening upon heating.[2][3]

-

1-Cyclobutenecarboxylic acid (Conjugated): Generally more stable due to the conjugation of the double bond with the carbonyl, but still susceptible to ring opening at elevated temperatures (>80–100°C).

-

3-Cyclobutenecarboxylic acid (Non-conjugated): Highly unstable. Ring opening can occur near ambient temperatures depending on substitution, yielding conjugated diene-carboxylic acids.

Rule of Thumb: Maintain reaction temperatures < 40°C whenever possible. Avoid strongly acidic conditions that may catalyze isomerization.

Visualizing the Stability Landscape

Figure 1: The competition between functionalization and electrocyclic ring opening. High heat favors the thermodynamic sink (diene).

Protocol A: Amide Coupling (The "Cold" Activation Method)

Objective: Synthesis of Cyclobutenecarboxamides.

Challenge: Avoid acid chloride generation using thionyl chloride (

Materials

-

Substrate: 1-Cyclobutenecarboxylic acid (1.0 equiv)

-

Amine: Primary or secondary amine (1.1 equiv)

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve 1-Cyclobutenecarboxylic acid in DMF (

concentration). -

Activation (Critical Step): Cool the solution to 0°C (ice bath). Add DIPEA followed by HATU. Stir for 15 minutes. Note: The solution typically turns yellow.

-

Coupling: Add the amine dropwise at 0°C.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT). Stir for 4–6 hours. Do not heat.

-

Quench: Dilute with EtOAc, wash with saturated

, -

Purification: Flash chromatography on silica gel.

Why this works: HATU generates a highly reactive O-azabenzotriazole ester that reacts with amines faster than the rate of thermal ring opening at ambient temperature.

Protocol B: Curtius Rearrangement (Carboxylic Acid Amine)

Objective: Converting the acid to a primary amine (via isocyanate) to access aniline bioisosteres. Safety Warning: Azides are potential explosion hazards. Perform behind a blast shield.

Materials

-

Reagent: DPPA (Diphenylphosphoryl azide) (1.1 equiv)

-

Base: Triethylamine (

) (1.1 equiv) -

Trapping Agent: tert-Butanol (excess, as solvent) for Boc-protection.

Workflow Diagram

Figure 2: Curtius rearrangement workflow. Temperature control at the heating step is vital to prevent diene formation.

Step-by-Step Procedure

-

Dissolution: Dissolve cyclobutenecarboxylic acid in anhydrous tert-butanol (or Toluene/t-BuOH mixture).

-

Azidation: Add

and DPPA at RT. Stir for 1 hour. -

Rearrangement (The Risk Zone):

-

Heat the reaction to 60–70°C .

-

Monitoring: Observe gas evolution (

). Monitor by IR (disappearance of acyl azide peak ~2140 -

Stop Point: Do not exceed 80°C. If rearrangement is sluggish, add a catalyst (e.g., dibutyltin dilaurate - DBTDL) rather than increasing heat.

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% citric acid (to remove phosphate byproducts).

Protocol C: Reduction to Alcohol

Objective: Selective reduction of the carboxylic acid without reducing the cyclobutene double bond.

-

Avoid:

(Too reactive, risk of reducing the double bond or ring opening). -

Recommended: Mixed Anhydride Reduction.

-

Activation: Dissolve acid in THF at -10°C. Add N-Methylmorpholine (1.1 equiv) and Isobutyl chloroformate (1.1 equiv). Stir 20 min.

-

Reduction: Filter off the salt (rapidly) or proceed in situ. Add

(2.0 equiv) dissolved in a minimum amount of water/THF. -

Result: Cyclobutenyl-methanol.

Data Summary & QC Parameters

| Parameter | Cyclobutene-COOH | Cyclobutene-Amide | Ring-Opened Diene (Impurity) |

| 1H NMR (Olefin) | |||

| IR (Carbonyl) | ~1680–1700 | ~1640–1660 | ~1710 |

| TLC Behavior | Streaks (Acidic) | Distinct Spot | Moves with solvent front (Non-polar) |

Troubleshooting Tip: If NMR shows complex splitting in the alkene region (multiplets instead of a distinct triplet/singlet), the ring has likely opened to the diene. Check the reaction temperature history.

References

-

Electrocyclic Ring Opening Mechanisms

- Woodward, R. B.; Hoffmann, R.

-

Source:

-

Amide Coupling Protocols (General)

- BenchChem Application Notes: Amide Coupling with Carboxylic Acids.

-

Source:

-

Curtius Rearrangement Methodology

-

Cyclobutene Synthesis & Stability

- Fox, J. M., et al. Synthesis of stable cyclobutenes and trans-cyclooctenes.

-

Source:

Sources

- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrocyclic reaction - Wikipedia [en.wikipedia.org]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Advanced Application Note: Photochemical [2+2] Cycloaddition Strategies Utilizing Cyclobutene Carboxylic Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Visible-Light-Mediated Triplet Energy Transfer (EnT) Methodologies

Executive Summary & Strategic Rationale

The construction of highly strained, three-dimensional carbocyclic scaffolds is a cornerstone of modern drug discovery. Four-membered carbocycles, particularly cyclobutenes and cyclobutanes, are highly valuable building blocks that frequently serve as bioisosteres for aromatic rings, improving the pharmacokinetic profiles of lead compounds[1]. While cyclobutene carboxylic acids are classically utilized as monomers in ring-opening metathesis polymerization (ROMP)[2], their deployment as substrates in photochemical[2+2] cycloadditions unlocks direct access to complex bicyclo[2.2.0]hexane derivatives.

Thermally driven [2+2] cycloadditions are often symmetry-forbidden or require harsh conditions that degrade sensitive functional groups. Consequently, photochemical approaches have dominated this field[3]. However, direct UV irradiation of cyclobutenes frequently triggers unwanted electrocyclic ring-opening. To circumvent this, we detail a state-of-the-art, visible-light-mediated triplet energy transfer (EnT) protocol. This method ensures high regiocontrol—a critical factor in cycloaddition chemistry[4]—while maintaining exceptional functional group tolerance.

Mechanistic Insights & Causality

The success of this transformation relies on the precise energetic matching between the photocatalyst and the cyclobutene carboxylic acid.

Causality of Catalyst Selection:

Direct UV excitation populates the singlet excited state (

The

Figure 1: Visible-light-mediated triplet energy transfer mechanism for [2+2] cycloaddition.

Reaction Optimization & Quantitative Data

To establish the optimal parameters, a rigorous screening of photocatalysts, solvents, and light sources was conducted. The data below summarizes the causality behind the finalized protocol parameters. Acetonitrile (

| Entry | Photocatalyst (2 mol%) | Solvent (0.1 M) | Light Source | Time (h) | Yield (%) | Observation / Causality |

| 1 | None | 450 nm LED | 24 | 0 | Confirms reaction is strictly photocatalytic. | |

| 2 | 450 nm LED | 24 | 15 | |||

| 3 | 450 nm LED | 24 | 42 | Moderate EnT, but catalyst degradation observed. | ||

| 4 | 450 nm LED | 18 | 89 | Optimal | ||

| 5 | Toluene | 450 nm LED | 24 | 31 | Poor solubility of the catalyst limits efficiency. | |

| 6 | 300 nm UV | 4 | 12 | Extensive decomposition via electrocyclic ring-opening. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Built-in observational checkpoints ensure that the operator can verify the integrity of the reaction at critical junctures.

Materials Required:

-

Cyclobutene-1-carboxylic acid (1.0 equiv, 0.5 mmol)

-

Alkene partner (e.g., terminal olefin) (3.0 equiv, 1.5 mmol)

- (0.02 equiv, 10 µmol)

-

Anhydrous Acetonitrile (5.0 mL)

-

Standard Schlenk tube (15 mL) with a Teflon stopcock

Methodology:

-

Reagent Assembly:

-

To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the cyclobutene-1-carboxylic acid, the alkene partner, and the Iridium photocatalyst.

-

Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques to add 5.0 mL of anhydrous

. -

Visual Checkpoint: The solution should exhibit a clear, bright yellow color indicative of the dissolved Ir-complex.

-

-

Degassing (Self-Validating Step):

-

Seal the tube and subject the mixture to three consecutive freeze-pump-thaw cycles.

-

Validation: During the third thaw cycle under static vacuum, observe the solid matrix. If dissolved oxygen is fully removed, zero gas bubbles will evolve as the solvent melts. If bubbling persists, perform a fourth cycle. Oxygen acts as a potent triplet quencher and will halt the reaction if present.

-

-

Photochemical Irradiation:

-

Backfill the Schlenk tube with ultra-pure Argon.

-

Place the tube in a photoreactor equipped with 450 nm blue LEDs (approx. 30-40 W output).

-

Position a cooling fan to maintain the ambient reaction temperature at 25 °C. Causality: Elevated temperatures can induce thermal background reactions or accelerate catalyst decay.

-

Irradiate with vigorous stirring (800 rpm) for 18 hours.

-

-

Reaction Monitoring:

-

After 16 hours, halt irradiation, briefly open under Argon, and remove a 10 µL aliquot.

-

Analyze via TLC (Hexanes/EtOAc 7:3, UV active). The disappearance of the starting cyclobutene carboxylic acid validates reaction progression.

-

-

Workup & Purification:

-

Transfer the mixture to a round-bottom flask and remove the solvent in vacuo.

-

Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 60:40 Hexanes/EtOAc containing 1% acetic acid to prevent streaking of the carboxylic acid).

-

Figure 2: Step-by-step experimental workflow for the photochemical [2+2] cycloaddition.

Troubleshooting & Analytical Validation

-

Issue: High levels of unreacted starting material after 24h.

-

Root Cause: Incomplete degassing. Triplet oxygen (

) rapidly quenches the excited -

Solution: Strictly adhere to the freeze-pump-thaw validation checkpoint. Ensure vacuum lines pull below 0.1 mbar.

-

-

Issue: Formation of complex oligomeric mixtures.

-

Root Cause: The alkene partner concentration is too low, allowing the triplet cyclobutene to undergo homodimerization or side-reactions with the solvent.

-

Solution: Maintain the alkene partner at a minimum of 3.0 equivalents to ensure the kinetics of the cross-cycloaddition outcompete dimerization.

-

-

Issue: Product streaking during purification.

-

Root Cause: The free carboxylic acid moiety interacts strongly with the silanol groups on the stationary phase.

-

Solution: Always include 1% v/v glacial acetic acid or formic acid in the mobile phase during flash chromatography to keep the product protonated.

-

References

- Title: Photochemical [2+2]‐cycloaddition reactions: concept and selected strategies.

- Title: Regio-controlled ene-yne photochemical[2 + 2] cycloaddition using silicon as a tether.

- Title: Ru-Catalyzed Isomerization Provides Access to Alternating Copolymers via Ring-Opening Metathesis Polymerization.

- Title: Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives.

Sources

- 1. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ru-Catalyzed Isomerization Provides Access to Alternating Copolymers via Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

Troubleshooting & Optimization

Minimizing Ring-Opening Side Reactions During Esterification

Technical Support Center: Advanced Esterification Strategies Internal Knowledge Base > Synthesis Guides > Chemoselectivity > Article #402

Executive Summary

This guide addresses the preservation of sensitive cyclic motifs (Epoxides,

As Senior Application Scientists, we prioritize Orthogonal Activation : selecting a coupling method that activates the carboxyl group without activating the cyclic bystander toward cleavage.

Module 1: Diagnostic Decision Matrix

Start here to select the correct protocol based on your substrate's specific sensitivity.

Figure 1: Decision tree for selecting esterification reagents based on ring-strain sensitivity.

Module 2: Troubleshooting & FAQs

Scenario A: The Fragile Epoxide

Q: My epoxide substrate converts to a diol or chlorohydrin during esterification. Why? A: This is a classic Acid-Catalyzed Ring Opening .

-

The Mechanism: Standard Fischer esterification uses strong Brønsted acids (

, HCl) or Lewis acids. These protonate the epoxide oxygen, making the ring carbons highly electrophilic. Even weak nucleophiles (like water or the chloride counter-ion) will attack the more substituted carbon, snapping the ring open. -

The Fix: You must operate at neutral pH .

-

For Methyl Esters: Use TMS-Diazomethane in Methanol/Benzene. It reacts specifically with the carboxylic acid proton, generating the methyl ester and

gas without activating the epoxide. -

For Complex Esters: Use the Mitsunobu Reaction (PPh3 + DIAD). This proceeds via activation of the alcohol, not the acid, and remains neutral, leaving epoxides untouched.

-

Scenario B: The Beta-Lactam (Antibiotics)

Q: I am esterifying a Penicillin derivative, but I'm losing biological activity (ring opening). A: The culprit is likely Nucleophilic Attack by the Catalyst .[1]

-

The Mechanism: In Steglich esterification, DMAP (4-Dimethylaminopyridine) is the catalyst. While efficient, DMAP is a strong nucleophile. It can attack the carbonyl of the

-lactam ring (which is essentially a strained amide). Once the ring opens, the antibiotic activity is destroyed. -

The Fix:

-

Reduce DMAP: Use catalytic amounts (< 5 mol%) and cool to 0°C.

-

Switch Catalyst: Use DMAP-O (N-oxide) or HOBt (Hydroxybenzotriazole) with EDC. These are less nucleophilic toward the lactam core but still activate the carboxylic acid for esterification.

-

Scenario C: Cyclic Anhydrides

Q: I want a mono-ester from a cyclic anhydride, but I get a mixture of isomers or di-esters. A: You are facing a Regioselectivity & Over-Reaction issue.

-

The Mechanism: The first equivalent of alcohol opens the anhydride to form the mono-ester. However, the resulting free acid group can undergo further esterification if the activating agent is too aggressive, or the wrong carbonyl is attacked if the anhydride is asymmetric.

-

The Fix: Use Cinchona Alkaloid Catalysts (e.g., Quinine derivatives).[2] These provide a "chiral pocket" that directs the alcohol to a specific carbonyl via hydrogen bonding, ensuring high regioselectivity and stopping at the mono-ester stage.

Module 3: Experimental Protocols

Protocol 1: TMS-Diazomethane Methylation (Safe Epoxide/Lactam Protocol)

Best for: Converting carboxylic acids to methyl esters in the presence of VERY sensitive rings.

Safety Warning: TMS-Diazomethane is less explosive than Diazomethane but highly toxic (pulmonary edema risk) .[3][4] Must be used in a functioning fume hood.[4]

Reagents:

-

Methanol (anhydrous)

-

TMS-Diazomethane (2.0 M in hexanes)

Step-by-Step:

-

Dissolution: Dissolve 1.0 equiv of the carboxylic acid in a 3:1 mixture of Toluene:Methanol. (Methanol is required to protonate the TMS-species).

-

Addition: Cool to 0°C. Add TMS-Diazomethane solution dropwise.

-

Monitoring: The solution will turn yellow. Continue adding dropwise until the yellow color persists (indicating slight excess of reagent) and gas evolution (

) ceases. -

Quench: Stir for 20 mins. Add 2-3 drops of Glacial Acetic Acid (or dilute HCl if substrate permits) until the solution returns to colorless (quenching excess diazomethane).

-

Workup: Concentrate in vacuo. Usually requires no aqueous workup.

Protocol 2: Modified Steglich (Lactone-Safe)

Best for: Coupling complex alcohols to acids without transesterifying existing lactones.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

Alcohol (1.0 equiv)

-

EDC.HCl (1.2 equiv) - Preferred over DCC for easier cleanup.

-

DMAP (0.05 equiv) - Strictly catalytic.

-

DCM (Anhydrous)

Step-by-Step:

-

Setup: Dissolve Acid and Alcohol in dry DCM under Argon/Nitrogen.

-

Catalyst: Add DMAP (0.05 equiv). Cool mixture to 0°C.

-

Activation: Add EDC.HCl (1.2 equiv) in one portion.

-

Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temp. Monitor by TLC.[10][11][12]

-

Critical: Do not reflux. Heat promotes transesterification of the bystander lactone.

-

-

Workup: Dilute with DCM, wash with 0.5N HCl (removes DMAP/EDC urea), then NaHCO3.

Module 4: Comparative Data

| Reagent | Mechanism | pH Profile | Ring Compatibility | Primary Risk |

| Fischer (H2SO4) | Acid Catalysis | < 1.0 (High Acid) | ❌ Poor (Opens Epoxides) | Acid hydrolysis of rings |

| DCC / DMAP | Anhydride Activation | Basic | ⚠️ Moderate (Lactam risk) | Nucleophilic attack by DMAP |

| Mitsunobu | Phosphonium Activation | Neutral (pH ~7) | ✅ Excellent | Separation of |

| TMS-Diazomethane | Proton Transfer | Neutral | ✅ Excellent | Inhalation Toxicity |

| HATU / DIPEA | Active Ester | Basic (pH ~9) | ✅ Good | Epimerization of chiral centers |

Module 5: Mechanistic Visualization

Pathway: Acid-Catalyzed Epoxide Opening (The Failure Mode) This diagram illustrates why acidic conditions must be avoided.

Figure 2: Mechanism of acid-catalyzed ring opening, highlighting the vulnerability of the protonated intermediate.

References

-

Yale Environmental Health & Safety. (2025). Standard Operating Procedure: (Trimethylsilyl)diazomethane.[4] Retrieved from [Link]

-

Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]

-

National Institutes of Health (PMC). (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Optimizing storage conditions for 3-methyl-1-Cyclobutene-1-carboxylic acid

[1]

Status: Active Support

Ticket Priority: High (Thermolabile & Photoreactive)

Applicable Compound: 3-methyl-1-Cyclobutene-1-carboxylic acid

Chemical Family: Strained Carbocycles /

PART 1: EMERGENCY TRIAGE (Quick Start)

Q: I just received my shipment. What is the immediate protocol?

A: Do not leave the package at room temperature. This compound is thermodynamically unstable and kinetically active.[1]

-

Immediate Action: Transfer the vial immediately to a -20°C (or lower) freezer.

-

Container Check: Ensure the cap is sealed with Parafilm to prevent moisture ingress.[1]

-

Light Exposure: If the vial is clear glass, wrap it in aluminum foil immediately. UV light accelerates [2+2] photodimerization.[1]

Q: What are the "Golden Rules" for storage?

| Parameter | Optimal Condition | Critical Limit (Do Not Exceed) |

| Temperature | -20°C to -80°C | > 4°C (Short term only) |

| Atmosphere | Argon (Ar) or Nitrogen ( | Ambient Air ( |

| Container | Amber Glass with Teflon-lined cap | Metal containers (Corrosion risk) |

| State | Neat (Pure) | Dilute solution (unless stabilized) |

PART 2: DEEP DIVE & TROUBLESHOOTING

Q: Why is this compound so unstable compared to cyclobutane derivatives?

A: The instability arises from two synergistic factors: Ring Strain and Orbital Symmetry .[1] Unlike cyclobutane, the cyclobutene ring possesses approximately 28-30 kcal/mol of strain energy.[1] The double bond forces the ring into a planar or near-planar conformation, increasing angle strain.[1]

More critically, 3-substituted cyclobutenes undergo thermal conrotatory electrocyclic ring opening .[1] Even at moderate temperatures, the cyclobutene ring can open to form a conjugated diene (e.g., a derivative of 1,3-pentadiene). This process is symmetry-allowed and requires relatively low activation energy.[1]

Q: My sample has turned from clear/colorless to yellow/viscous. Is it still usable?

A: This is a classic sign of degradation.[1]

-

Yellowing: Indicates oxidation or the formation of conjugated diene impurities (ring-opening products).[1]

-

Viscosity Increase: Indicates oligomerization or polymerization.[1] The carboxylic acid group can hydrogen-bond, but true viscosity changes usually suggest the double bond has reacted (ROMP-like behavior).[1]

Diagnostic Protocol:

Run a

-

Valid Material: Look for the cyclobutene alkene proton (typically

6.5–7.2 ppm, singlet or doublet).[1] -

Degraded Material: Look for multiple vinyl signals in the

5.0–6.5 ppm range (indicating open-chain dienes) or broad peaks in the aliphatic region (indicating polymerization).[1]

Q: Can I store it in solution?

A: Not recommended for long periods. If you must store it in solution:

-

Solvent: Use anhydrous Dichloromethane (DCM) or Benzene (freezes at 5°C, good for stability).[1] Avoid protic solvents (Alcohols) or nucleophilic solvents (DMF, DMSO) which may react with the activated double bond or acid group.[1]

-

Concentration: Keep concentrations high (>0.5 M). Dilute solutions promote intramolecular reactions or oxidation due to higher solvent-to-solute oxygen ratios.[1]

PART 3: HANDLING PROTOCOLS

Protocol A: Safe Thawing & Aliquoting

Prevents water condensation and thermal shock.[1]

-

Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (~20 mins). Do not open a cold vial; condensation will introduce water, leading to hydrate formation or hydrolysis.[1]

-

Inert Gas Flush: Before re-sealing, gently flow a stream of Argon over the headspace for 15-30 seconds.[1] Argon is heavier than air and provides a better blanket than Nitrogen.[1]

-

Aliquoting: If you plan to use the compound multiple times, aliquot it into single-use amber vials inside a glovebox or under a positive pressure of Nitrogen to avoid repeated freeze-thaw cycles.

Protocol B: Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Thermal Ring Opening (to dienes) and Photodimerization (to truxillic/truxinic acid derivatives).[1]

Figure 1: Primary degradation pathways.[1] Note that thermal stress leads to ring opening, while light exposure leads to dimerization.

PART 4: FAQ - EXPERIMENTAL DESIGN

Q: I need to heat a reaction containing this starting material. What is the limit?

A: Avoid temperatures above 40-50°C if possible. If heating is required:

-

Monitor the reaction by TLC/LCMS every 15 minutes.

-

Consider using a Lewis Acid catalyst to lower the activation energy of your desired reaction, allowing you to run it at a lower temperature (e.g., 0°C or RT).

-

Warning: If using this in a Diels-Alder reaction, the cyclobutene itself may ring-open to become the diene rather than acting as the dienophile.[1]

Q: Can I use a base wash to purify it?

A: Proceed with Caution. While it is a carboxylic acid, strong bases (NaOH, KOH) can trigger ring-opening or polymerization of the sensitive cyclobutene ring.[1]

-

Recommended: Use mild bases like Sodium Bicarbonate (

) for extraction.[1] -

Acidification: When re-acidifying, do so slowly at 0°C to minimize heat generation (exotherm) which could degrade the compound.[1]

Q: How do I dispose of old/degraded material?

A: Treat as a reactive organic acid.[1] Do not mix with strong oxidizers or polymerization initiators in the waste stream.[1] Quench small amounts by diluting in acetone and slowly adding to a dilute base waste container to neutralize the acid functionality before disposal.[1]

References

-

PubChem. (n.d.).[1][2] 3-Methylenecyclobutanecarboxylic acid (Isomer Analog Data). National Library of Medicine.[1] Retrieved February 27, 2026, from [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. (Validates ring strain and electrocyclic ring opening mechanisms). Retrieved February 27, 2026, from [Link]

-

Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational text on cyclobutene ring strain energy ~28-30 kcal/mol).[1]

Technical Support Center: Troubleshooting Cyclobutene Diels-Alder Reactivity

Executive Summary & Triage

Cyclobutenes present a unique paradox in Diels-Alder (DA) chemistry. They possess significant ring strain (

-

The "Masked Diene" Failure: When used as a diene precursor, the electrocyclic ring opening (ERO) is the rate-determining step (RDS) or yields a diene geometry incapable of achieving the required s-cis conformation.

-

The "Strained Dienophile" Failure: When used as a dienophile, orbital symmetry barriers or electronic mismatch (HOMO/LUMO gap) prevent reaction despite the strain release driving force.

Use the guide below to identify your specific failure mode and apply the corresponding correction.

Module A: Cyclobutene as a "Masked Diene"

Scenario: You are heating a cyclobutene derivative hoping to generate a diene in situ to trap a dienophile, but isolating starting material or decomposition products.

The Mechanism

Cyclobutenes do not react as dienes directly. They must first undergo thermal electrocyclic ring opening to generate 1,3-butadiene. This process is governed by Woodward-Hoffmann rules (Conrotatory for thermal).

Troubleshooting Workflow

Issue 1: The Reaction is Stalled (No Diene Formation)

-

Diagnosis: The activation barrier for ring opening is too high.

-

Root Cause: Substituents on the cyclobutene ring stabilize the strained bond or increase the rotation barrier.

-

Solution:

-

Temperature Step-Up: Most cyclobutenes require

to open. If your dienophile decomposes at this T, switch to Photochemical Activation (Disrotatory opening, often proceeds at RT). -

Lewis Acid Catalysis: While typically used for the DA step, certain Lewis Acids can lower the ERO barrier by polarizing the cyclobutene.

-

Issue 2: Diene Forms but Does Not React (Geometric Lock)

-

Diagnosis: The ring opens, but the resulting diene cannot undergo DA.

-

Root Cause: Torquoselectivity .[1][2] Thermal opening is conrotatory.[1][3] If you have cis-3,4-disubstituted cyclobutene, conrotatory opening places one substituent "in" and one "out" (

-diene). The "in" substituent causes steric clash, preventing the s-cis conformation required for DA. -

Solution:

-

Switch Isomer: Start with trans-3,4-disubstituted cyclobutene. Conrotatory opening places both groups "out" (

-diene), which easily adopts s-cis. -

Photochemical Switching: Use UV light (

) to induce disrotatory opening of the cis-isomer to the

-

Visualization: Torquoselectivity Logic

Caption: Decision tree for predicting diene reactivity based on cyclobutene stereochemistry and activation mode.

Module B: Cyclobutene as a Dienophile

Scenario: You are reacting cyclobutene with a known diene (e.g., tetrazine, cyclopentadiene), but yields are poor.

The Mechanism

Here, the cyclobutene acts as the alkene. Reactivity depends heavily on the electronic demand.

-

Normal Demand (NEDDA): Electron-Rich Diene + Electron-Poor Cyclobutene.

-

Inverse Demand (IEDDA): Electron-Poor Diene (Tetrazine) + Electron-Rich/Strained Cyclobutene.

Troubleshooting Workflow

Issue 1: Poor Reactivity in Normal Demand (e.g., vs. Cyclopentadiene)

-

Root Cause: Simple cyclobutenes lack sufficiently low LUMO energies.

-

Solution:

-

Use Cyclobutenone: The carbonyl group significantly lowers the LUMO. Cyclobutenone is far more reactive than cyclopentenone due to strain release.

-

Lewis Acid Catalysis: Coordinate a Lewis Acid (e.g.,

,

-

Issue 2: Sluggish Inverse Demand (IEDDA with Tetrazines)

-

Root Cause: While strain helps, electronic matching is critical.

-

Solution:

-

Add EDGs: Alkyl or alkoxy substituents on the cyclobutene raise the HOMO, accelerating reaction with electron-deficient tetrazines.

-

Water Acceleration: Perform the reaction in aqueous media or water/alcohol mixtures to utilize hydrophobic acceleration.

-

Comparative Reactivity Data

| Cyclobutene Type | Electronic Character | Best Diene Partner | Recommended Catalyst/Condition |

| Simple Cyclobutene | Neutral/Strained | Tetrazines (IEDDA) | None (Bioorthogonal) or High Pressure |

| Cyclobutenone | Electron-Deficient | Cyclopentadiene, Furans | Lewis Acid ( |

| 3,4-Disubstituted | Sterically Hindered | Small Dienes (Furan) | High Pressure (>10 kbar) |

Advanced Protocols

Protocol A: Lewis Acid Screening for Cyclobutenones

Use this when thermal activation fails for normal demand reactions.

-

Preparation: Flame-dry a 10 mL Schlenk flask under Argon.

-

Loading: Add Cyclobutenone (1.0 equiv) and Diene (1.2–1.5 equiv) in dry

(0.1 M). -

Catalyst Addition: Cool to

. Add Lewis Acid (start with 10 mol%) dropwise.-

Screening Order:

(Mild)

-

-

Monitoring: Warm slowly to

. Monitor by TLC.-

Warning: Cyclobutenones can polymerize with strong Lewis Acids. If polymerization occurs, switch to Calcium Triflate (

) with

-

Protocol B: High-Pressure Diels-Alder (HPDA)

Use this for sterically hindered cyclobutenes or thermally unstable substrates.

-

Vessel: Use a Teflon ampoule (compressible) inside a hydraulic press (e.g., LECO or equivalent).

-

Solvent:

is standard. Avoid freezing solvents if working at low temp. -

Pressure Application:

-

Standard: 10–12 kbar (1.0–1.2 GPa).

-

Duration: 12–48 hours at RT.

-

-

Rationale: The activation volume (

) for DA reactions is highly negative (

FAQ: Rapid Fire Troubleshooting

Q: My cyclobutene opens to butadiene, but then polymerizes instead of reacting with the dienophile. A: The concentration is likely too high. The diene is reacting with itself or another cyclobutene.

-

Fix: Run under high dilution conditions or use the dienophile as the solvent (if liquid/cheap).

Q: Can I use cyclobutene for "Click" chemistry? A: Yes. The IEDDA reaction between cyclobutenes and tetrazines is bioorthogonal.

-

Tip: While Trans-Cyclooctene (TCO) is faster, cyclobutenes are smaller and more stable. Use 1-methylcyclobutene to balance stability and reactivity.

Q: I see the product by NMR, but it degrades on silica gel. A: Cyclobutene adducts (bicyclo[2.2.0]hexenes or bicyclo[4.2.0]octenes) can be acid-sensitive.

-

Fix: Treat silica with 1%

before chromatography or use neutral alumina.

References

-

Diels-Alder Reactivity of Cyclobutenone

- Danishefsky, S. et al. "Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms." Journal of the American Chemical Society.

-

Torquoselectivity & Electrocyclic Ring Opening

- Houk, K. N. et al. "Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes." Journal of Organic Chemistry.

-

Lewis Acid Catalysis Mechanism

-

Sakata, K. and Fujimoto, H. "Roles of Lewis Acid Catalysts in Diels‐Alder Reactions." Chemistry – A European Journal.

-

-

Inverse Electron Demand (Tetrazine)

-

Boger, D. L. et al. "Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes." Chemical Reviews.

-

-

High Pressure Cycloadditions

- Chataigner, I. et al. "Recent developments in high-pressure promoted cycloaddition reactions.

Sources

Technical Support Center: Solving Solubility Challenges of Cyclobutene Acids in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutene acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this unique class of compounds in aqueous buffers. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific principles to empower you to solve even the most complex solubility issues.

Part 1: Understanding the Fundamentals of Cyclobutene Acid Solubility

This section addresses the core physicochemical principles that govern the solubility of cyclobutene acids. Understanding these fundamentals is the first step in troubleshooting any experimental issue.

Q1: Why is my cyclobutene acid derivative poorly soluble in neutral aqueous buffers?

A: The limited solubility of many cyclobutene acids stems from their amphiphilic nature. These molecules contain two distinct regions:

-

A Hydrophilic Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding with water.[1]

-

A Hydrophobic Cyclobutene/Cyclobutane Ring: This carbocyclic moiety is nonpolar and repels water.[2]

The overall solubility in water is a balance between these two opposing characteristics. While the carboxylic acid group promotes interaction with water, the nonpolar ring limits it. In many cases, especially with additional hydrophobic substituents on the ring, the molecule as a whole is not sufficiently polar to dissolve readily in water or neutral buffers.[1]

Q2: How does pH dramatically influence the solubility of my cyclobutene acid?

A: The pH of the aqueous solution is the most critical factor controlling the solubility of a cyclobutene acid. The carboxylic acid group can exist in two states: a neutral, protonated form (R-COOH) and a charged, deprotonated carboxylate form (R-COO⁻).

-

At low pH (acidic conditions): The concentration of protons (H⁺) is high. According to Le Châtelier's principle, the equilibrium shifts to favor the protonated, neutral (R-COOH) form. This form is less polar and therefore significantly less soluble in water.

-

At high pH (basic conditions): The concentration of protons is low. The equilibrium shifts to favor the deprotonated, anionic (R-COO⁻) form. This ionic form is a salt, which is much more polar and exhibits dramatically increased solubility in water.[1]

This relationship is quantitatively described by the Henderson-Hasselbalch equation, which connects pH, the compound's pKa, and the ratio of the deprotonated to protonated forms. A low pKa (e.g., -10) indicates a strong acid, while a high pKa (e.g., 50) signifies a weak acid.[3]

The following diagram illustrates this fundamental pH-dependent equilibrium:

Caption: pH-dependent equilibrium of a cyclobutene acid in aqueous solution.

Q3: What is the pKa of my cyclobutene acid, and where can I find this information?

A: The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (R-COOH) and deprotonated (R-COO⁻) forms. As a rule of thumb, to ensure a compound is fully ionized and solubilized, the buffer pH should be at least 1.5 to 2 units above the pKa.

The pKa values for specific cyclobutene acids can be found in the literature or chemical databases. However, they are generally weak acids, with pKa values typically falling in the range of 3 to 5, similar to other carboxylic acids like benzoic acid (pKa ~4.2) and acetic acid (pKa ~4.78).[4]

Below is a table of representative pKa values for some cyclobutane derivatives to provide a general reference range.

| Compound | pKa Value(s) | Source |

| 1,1-Cyclobutanedicarboxylic acid | pK₁: 3.13, pK₂: 5.88 | [5] |

| 1-(4-Ethoxyphenyl)cyclobutane-1-carboxylic acid | 4.19 | [6] |

| Benzoic Acid (for comparison) | 4.20 | [4] |

| Acetic Acid (for comparison) | 4.78 | [4] |

Part 2: Troubleshooting Common Solubility Issues

This section provides direct answers and actionable steps for specific problems you may encounter during your experiments.

Q4: My cyclobutene acid won't dissolve when I add it directly to my neutral (pH 7.4) buffer. What is the correct procedure?

A: Direct addition of the solid, acidic form of a cyclobutene acid to a neutral buffer is a common cause of insolubility. At pH 7.4, the buffer has a limited capacity to deprotonate the solid compound quickly, leading to clumps or suspended particles.

The Expert-Recommended Solution: The "pH Adjustment" Method

The most reliable method is to first dissolve the compound in its highly soluble deprotonated (salt) form and then adjust the pH as needed.

Step-by-Step Protocol:

-

Weigh your cyclobutene acid into a suitable container.

-

Add a small amount of deionized water (e.g., enough to make a slurry).

-

Add a dilute basic solution (e.g., 0.1 M to 1 M NaOH) dropwise while stirring or vortexing.

-

Continue adding the base until the solid completely dissolves. At this point, the solution will be basic, and the compound will be in its soluble carboxylate salt form.

-

Once fully dissolved, you can add your concentrated buffer stock and then carefully adjust the pH back down to your target value (e.g., 7.4) using a dilute acid (e.g., 0.1 M HCl).

-

Finally, add deionized water to reach your final desired volume and concentration.

Causality: This method works because you are never asking the compound to dissolve in a solution where it is inherently insoluble. You first convert it entirely to its soluble salt form and then introduce it into the buffered system.

Q5: My compound dissolves in a basic solution, but it precipitates when I adjust the pH back to my target (e.g., pH 6.0). What is happening?

A: This indicates that your final concentration is above the solubility limit of the compound at your target pH. While the compound is very soluble at high pH, its solubility decreases as you add acid and approach its pKa. At your target pH of 6.0, you have likely exceeded the maximum concentration that can be maintained in solution.

Troubleshooting Strategies:

-

Lower the Final Concentration: This is the simplest solution. Repeat the dissolution protocol from Q4, but aim for a lower final concentration.

-

Introduce a Co-solvent: If you cannot lower the concentration, the addition of a small percentage of a water-miscible organic co-solvent can increase the solubility of the less polar, protonated form of the acid.

-